tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate
Overview
Description
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening reactions under specific conditions, leading to the formation of different structural analogs.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes to investigate protein functions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar in having a spirocyclic structure but differs in the core ring system and potential biological activities.
4-Bromo-2,6-di-tert-butylphenol: While it shares the tert-butyl and bromine functionalities, it lacks the spirocyclic structure, leading to different chemical and biological properties.
The uniqueness of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate lies in its specific spirocyclic framework, which imparts distinct chemical reactivity and potential for biological activity.
Properties
IUPAC Name |
tert-butyl 3-bromospiro[5,6-dihydropyrrolo[1,2-a]imidazole-7,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-14(2,3)21-13(20)18-7-4-15(5-8-18)6-9-19-11(16)10-17-12(15)19/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFOHAHABIRBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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